molecular formula C9H8BrNS B13118430 7-Bromo-2-ethylbenzo[d]thiazole

7-Bromo-2-ethylbenzo[d]thiazole

Cat. No.: B13118430
M. Wt: 242.14 g/mol
InChI Key: ACARDGDWICPTSG-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylbenzo[d]thiazole typically involves the bromination of 2-ethylbenzo[d]thiazole. One common method is the reaction of 2-ethylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2-ethylbenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylbenzo[d]thiazole involves its interaction with specific molecular targets. For instance, in its potential anticancer activity, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Ethylbenzo[d]thiazole: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and biological activity.

    7-Chloro-2-ethylbenzo[d]thiazole:

    7-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior and biological activity.

Uniqueness: The presence of both the bromine atom and the ethyl group in 7-Bromo-2-ethylbenzo[d]thiazole imparts unique chemical properties that can be exploited in various applications. Its specific substitution pattern allows for selective reactions and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

7-bromo-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3

InChI Key

ACARDGDWICPTSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

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